molecular formula C14H15NO B099888 5-(Benzyloxy)-2-methylaniline CAS No. 19499-88-8

5-(Benzyloxy)-2-methylaniline

Cat. No.: B099888
CAS No.: 19499-88-8
M. Wt: 213.27 g/mol
InChI Key: XNRKEHVEZGIZJJ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group attached to the fifth position and a methyl group attached to the second position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-methylaniline typically involves the following steps:

    Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Benzylation: The resulting 5-amino-2-methylaniline is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyloxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the benzyloxy group to a hydroxyl group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, at the available positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-2-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and polymers.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents. It can be modified to create derivatives with therapeutic properties, such as antimicrobial or anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and performance materials.

Comparison with Similar Compounds

    2-Methylaniline: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    5-Benzyloxyaniline: Lacks the methyl group, which can influence its reactivity and properties.

    4-(Benzyloxy)-2-methylaniline: The position of the benzyloxy group is different, leading to variations in chemical behavior and applications.

Uniqueness: 5-(Benzyloxy)-2-methylaniline is unique due to the specific positioning of both the benzyloxy and methyl groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-methyl-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRKEHVEZGIZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650586
Record name 5-(Benzyloxy)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19499-88-8
Record name 5-(Benzyloxy)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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